

Discovery and history of 2-Diphenylphosphino-2'-(N,N-dimethylamino)biphenyl

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Compound of Interest

Compound Name: 2-Diphenylphosphino-2'-(N,N-dimethylamino)biphenyl

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An In-Depth Technical Guide to 2-(Diphenylphosphino)-2'-(N,N-dimethylamino)biphenyl (PhDavePhos)

A Privileged Ligand in Modern Catalysis

Abstract: This technical guide provides a comprehensive overview of 2-(Diphenylphosphino)-2'-(N,N-dimethylamino)biphenyl, a prominent member of the Buchwald family of biaryl phosphine ligands. Known colloquially as PhDavePhos, this ligand has become indispensable in palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-nitrogen and carbon-carbon bonds with high efficiency and broad substrate scope. This document delves into the historical context of its discovery, its rational design, detailed synthetic protocols, and its mechanistic role in catalysis. It is intended for researchers, chemists, and drug development professionals who utilize or seek to understand the application of advanced catalytic systems.

Introduction: The Dawn of Electron-Rich, Bulky Ligands

The development of palladium-catalyzed cross-coupling reactions has revolutionized synthetic chemistry, offering powerful tools for constructing complex molecular architectures. The success of these transformations, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, is critically dependent on the nature of the ancillary ligand bound to the palladium center.^{[1][2]} In the late 1990s, the laboratory of Stephen L. Buchwald pioneered a

new class of electron-rich, sterically hindered biaryl phosphine ligands that dramatically expanded the scope and utility of these reactions.[3][4] These ligands were designed to address key challenges in catalysis, namely promoting the difficult reductive elimination step and facilitating the activation of unreactive substrates like aryl chlorides.

2-(Diphenylphosphino)-2'-(N,N-dimethylamino)biphenyl emerged from this research program as a highly effective and versatile ligand. Its structure features a biphenyl backbone which creates a bulky steric profile, a diphenylphosphino group which provides the key coordinating atom for the metal, and a strategically placed N,N-dimethylamino group. This tertiary amine is not merely a passive substituent; it plays a crucial, dynamic role in the catalytic cycle, a feature that will be explored in detail.

Genesis and Discovery

The development of 2-(Diphenylphosphino)-2'-(N,N-dimethylamino)biphenyl and its analogues was a direct result of a systematic, hypothesis-driven approach to ligand design. Researchers sought to create ligands that could stabilize the catalytically active monoligated palladium(0) species, $L1Pd(0)$, which is crucial for efficient oxidative addition, especially with less reactive electrophiles.[1]

The core design principles embodied in this ligand are:

- **Steric Bulk:** The ortho-substituted biaryl backbone provides significant steric hindrance around the phosphorus atom. This bulk favors the formation of a 1:1 ligand-to-palladium complex, preventing the formation of inactive bis-ligated species and promoting the crucial reductive elimination step.
- **Electron-Richness:** The phosphine group is highly electron-donating, which increases the electron density on the palladium center. This, in turn, facilitates the oxidative addition of the aryl halide to the $Pd(0)$ complex, often the rate-limiting step of the catalytic cycle.
- **Hemilability:** The N,N-dimethylamino group is positioned to act as a hemilabile coordinating group. It can coordinate to the palladium center at certain stages of the catalytic cycle to provide stability, yet dissociate with a low energetic penalty to open a coordination site for incoming substrates.[5] This "on-off" coordination is a key factor in the ligand's high activity.

While the dicyclohexylphosphino variant, known as DavePhos, was also developed, the diphenylphosphino version (PhDavePhos) offers a different electronic and steric profile, proving advantageous for specific applications.

Synthesis and Characterization

The synthesis of 2-(Diphenylphosphino)-2'-(N,N-dimethylamino)biphenyl can be achieved through several routes. An early and effective method involves a multi-step sequence starting from 2-bromoaniline.^[5] More optimized, one-pot procedures have also been developed.^[5] Below is a representative protocol based on the lithiation of a biphenyl precursor followed by quenching with an electrophilic phosphorus source.

Experimental Protocol: Synthesis of 2-(Diphenylphosphino)-2'-(N,N-dimethylamino)biphenyl

Disclaimer: This protocol is for informational purposes only and should be performed by trained chemists in a suitable laboratory setting with appropriate safety precautions.

Step 1: Synthesis of 2-bromo-2'-(N,N-dimethylamino)biphenyl

- This intermediate is typically prepared via a Suzuki-Miyaura coupling between 1-bromo-2-iodobenzene and 2-(N,N-dimethylamino)phenylboronic acid.

Step 2: Lithiation and Phosphinylation

- To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromo-2'-(N,N-dimethylamino)biphenyl (1.0 eq).
- Dissolve the starting material in anhydrous tetrahydrofuran (THF) (approx. 0.1 M solution).
- Cool the solution to -78 °C using a dry ice/acetone bath.
- Slowly add n-butyllithium (1.1 eq, typically 1.6 M in hexanes) dropwise via syringe. The solution may change color, indicating lithiation. Stir at -78 °C for 1 hour.
- In a separate flask, dissolve chlorodiphenylphosphine (1.2 eq) in anhydrous THF.

- Slowly add the solution of chlorodiphenylphosphine to the lithiated biphenyl solution at -78 °C.
- Allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 16-18 hours).[6]
- Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- The crude product can be purified by column chromatography on silica gel to afford the title compound as a white to off-white solid.[6]

Characterization Data

Property	Value
Molecular Formula	C ₂₆ H ₂₄ NP
Molecular Weight	381.45 g/mol [7]
Appearance	White to yellow powder or crystals[6][8]
Melting Point	122-126 °C[8]
CAS Number	240417-00-9[7]

Applications in Palladium-Catalyzed Cross-Coupling

2-(Diphenylphosphino)-2'-(N,N-dimethylamino)biphenyl is a highly versatile ligand for a range of palladium-catalyzed reactions. Its primary application lies in Buchwald-Hartwig amination, but it has also been successfully employed in Suzuki-Miyaura couplings and other C-C bond-forming reactions.[6][8]

Buchwald-Hartwig Amination

This ligand is particularly effective for the coupling of aryl bromides and chlorides with a wide variety of amines, including primary and secondary amines, anilines, and heterocycles.^[5] The catalyst system it forms is robust enough to handle sterically hindered substrates.

Representative Protocol: Pd-Catalyzed Amination of an Aryl Bromide

- To an oven-dried vial or Schlenk tube, add $\text{Pd}_2(\text{dba})_3$ (1.0 mol %), 2-(Diphenylphosphino)-2'-(N,N-dimethylamino)biphenyl (2.5 mol %), and sodium tert-butoxide (1.4 eq).
- Seal the vessel with a septum and purge with argon.
- Add the aryl bromide (1.0 eq) and the amine (1.2 eq).
- Add anhydrous toluene or dioxane as the solvent via syringe.
- Place the reaction vessel in a preheated oil bath at 80-110 °C and stir for the required time (typically 4-24 hours), monitoring by TLC or GC/MS.
- Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
- Concentrate the filtrate and purify the residue by column chromatography.

Performance Data in Catalysis

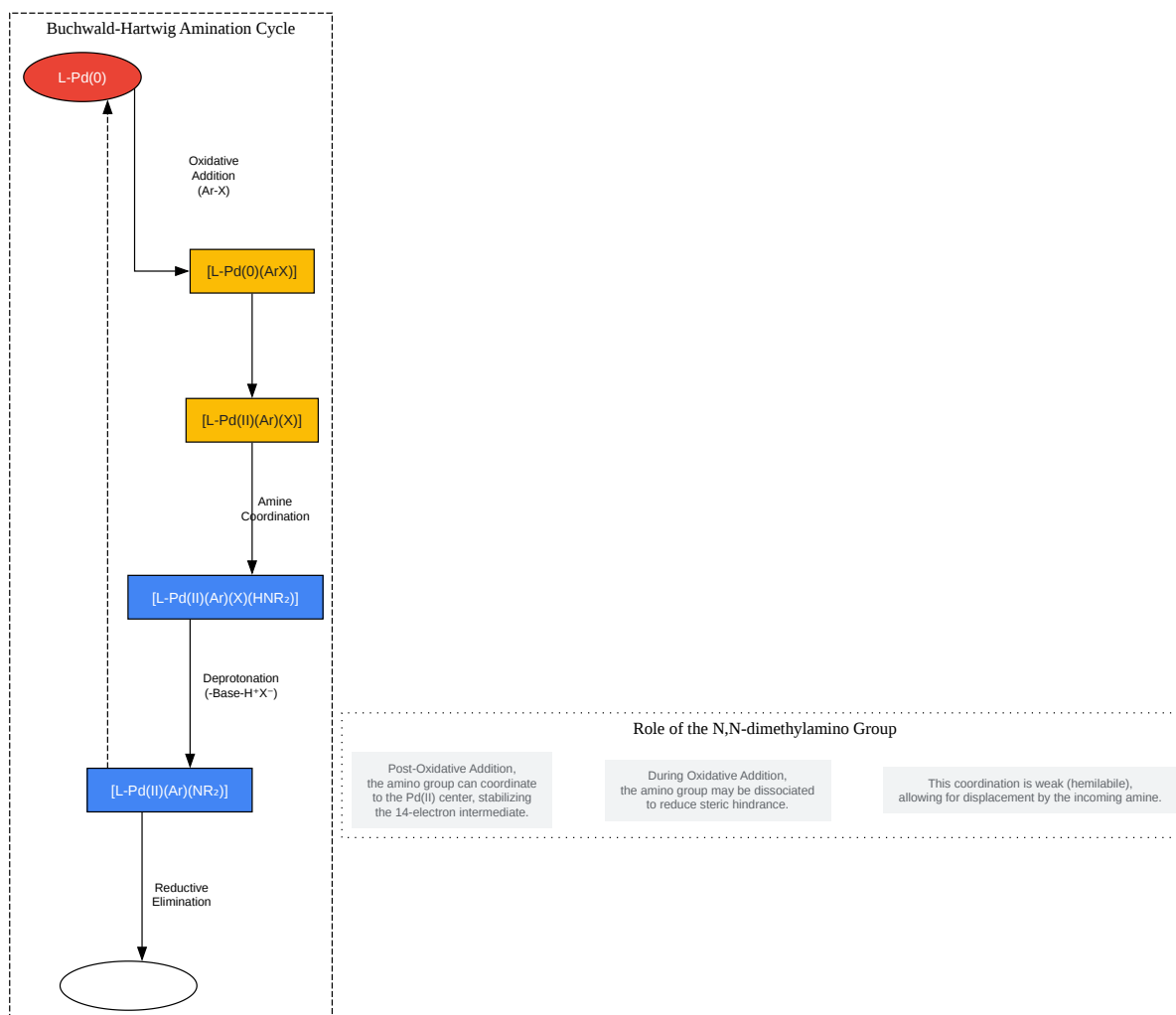
The following table summarizes representative performance data for this ligand in cross-coupling reactions, compiled from various sources.

Electrophile	Nucleophile	Pd Source (mol%)	Ligand (mol%)	Base	Temp (°C)	Yield (%)
4-Bromotoluene	Morpholine	Pd(OAc) ₂ (1)	2.5	NaOtBu	100	>98
4-Chlorotoluene	Aniline	Pd ₂ (dba) ₃ (1)	3.0	K ₃ PO ₄	110	95
1-Bromo-4-(trifluoromethyl)benzene	N-Methylaniline	Pd(OAc) ₂ (0.5)	1.5	Cs ₂ CO ₃	80	97
2-Bromopyridine	Piperidine	Pd ₂ (dba) ₃ (1.5)	3.5	NaOtBu	100	92

Note: Conditions and yields are illustrative and may vary based on the specific literature report.

Mechanistic Insights: The Role of the Hemilabile Amino Group

The high efficacy of 2-(Diphenylphosphino)-2'-(N,N-dimethylamino)biphenyl is intrinsically linked to the functionality of its dimethylamino group. This group imparts a hemilabile character to the ligand, allowing it to adapt its coordination mode during the catalytic cycle.



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Caption: Catalytic cycle for Buchwald-Hartwig amination highlighting the ligand's role.

- **Oxidative Addition:** The active L-Pd(0) catalyst reacts with the aryl halide (Ar-X). At this stage, the bulky biaryl framework promotes the formation of the monoligated species necessary for the reaction to proceed.
- **Stabilization of Pd(II):** After oxidative addition, a Pd(II) intermediate, [L-Pd(II)(Ar)(X)], is formed. This species can be electron-deficient. The N,N-dimethylamino group can coordinate to the palladium center, forming a more stable five-membered palladacycle. This intramolecular coordination stabilizes the complex.
- **Amine Coordination:** For the reaction to proceed, the incoming amine (HNR₂) must coordinate to the palladium. The Pd-N(dimethylamino) bond is sufficiently weak (hemilabile) to be easily displaced by the substrate amine.^[5]
- **Reductive Elimination:** Following deprotonation of the coordinated amine by the base, the resulting amido complex undergoes reductive elimination to form the desired C-N bond and regenerate the L-Pd(0) catalyst. The steric bulk of the ligand is critical for promoting this final, product-forming step.

This ability to dynamically coordinate and de-coordinate provides a low-energy pathway through the catalytic cycle, avoiding potential catalyst decomposition pathways and increasing overall efficiency.

Conclusion and Future Outlook

2-(Diphenylphosphino)-2'-(N,N-dimethylamino)biphenyl represents a landmark achievement in the rational design of ligands for cross-coupling catalysis. Its combination of steric bulk, electron-richness, and a unique hemilabile coordinating group provides a highly active and versatile catalytic system. It has found widespread use in academic and industrial settings, particularly for the synthesis of pharmaceuticals and fine chemicals where the construction of C-N bonds is paramount.^[9]

The principles learned from the development of this and other Buchwald-type ligands continue to inform the design of new catalytic systems.^[2] Future research will likely focus on developing even more active catalysts that can operate at lower loadings and milder conditions, as well as expanding the scope of these reactions to even more challenging and diverse substrates. The legacy of 2-(Diphenylphosphino)-2'-(N,N-dimethylamino)biphenyl is not just in the countless

reactions it has enabled, but in the fundamental understanding of ligand design it has provided to the scientific community.

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